2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide
Overview
Description
2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl group, a phenylethyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the acylation of a phenylethylamine derivative with a phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction might be carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group could play a role in binding to the target site, while the acetamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-phenylacetamide: Lacks the phenylethyl and phenylsulfanyl groups.
N-(2-phenylethyl)acetamide: Lacks the phenylsulfanyl group.
2-(phenylsulfanyl)acetamide: Lacks the phenylethyl group.
Uniqueness
2-phenyl-N-(2-phenylethyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)25-20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMRVPETNVKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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